molecular formula C13H18N2O B8764754 6-Benzyloctahydropyrrolo[3,4-b][1,4]oxazine

6-Benzyloctahydropyrrolo[3,4-b][1,4]oxazine

Cat. No. B8764754
M. Wt: 218.29 g/mol
InChI Key: YZXZJDHYABUGSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Benzyloctahydropyrrolo[3,4-b][1,4]oxazine is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Benzyloctahydropyrrolo[3,4-b][1,4]oxazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Benzyloctahydropyrrolo[3,4-b][1,4]oxazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Benzyloctahydropyrrolo[3,4-b][1,4]oxazine

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

6-benzyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine

InChI

InChI=1S/C13H18N2O/c1-2-4-11(5-3-1)8-15-9-12-13(10-15)16-7-6-14-12/h1-5,12-14H,6-10H2

InChI Key

YZXZJDHYABUGSH-UHFFFAOYSA-N

Canonical SMILES

C1COC2CN(CC2N1)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

15.6 g (66mmol) of 1-benzyl-4-hydroxy-3-(2-hydroxyethylamino)-pyrrolidine are heated under reflux in a mixture of 60 ml of concentrated sulphuric acid and 20 ml of water for 6 hours. The mixture is rendered alkaline with concentrated sodium hydroxide solution, the sodium sulphate which has precipitated is filtered off with suction and the filtrate is extracted with chloroform. The extract is dried over potassium carbonate and concentrated and the residue is distilled.
Name
1-benzyl-4-hydroxy-3-(2-hydroxyethylamino)-pyrrolidine
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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